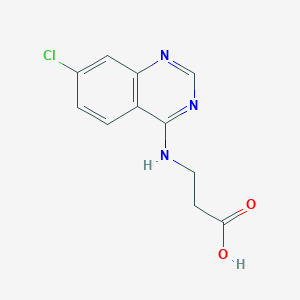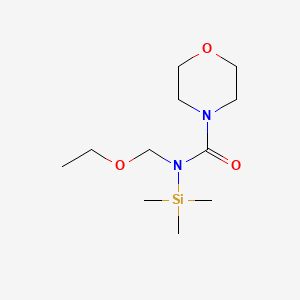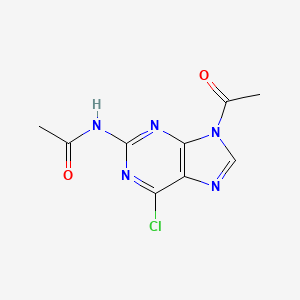![molecular formula C12H13ClN2O2 B11860633 6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)
6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-spiro[benzo[e][1,3]oxazine-4,4’-pipéridine]-2(3H)-one est un composé chimique de formule moléculaire C12H13ClN2O2 et d'une masse moléculaire de 252,7 g/mol . Ce composé se caractérise par sa structure spiro, qui comprend un cycle benzoxazine fusionné à un cycle pipéridine. La présence d'un atome de chlore en position 6 du cycle benzoxazine contribue à ses propriétés chimiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-Chloro-spiro[benzo[e][1,3]oxazine-4,4’-pipéridine]-2(3H)-one implique généralement les étapes suivantes :
Formation du cycle benzoxazine : Cette étape implique la réaction d'un dérivé d'aniline approprié avec du formaldéhyde et un phénol adapté en milieu acide pour former le cycle benzoxazine.
Introduction de l'atome de chlore : La chloration du cycle benzoxazine est réalisée à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Formation de la structure spiro : L'étape finale implique la cyclisation de la benzoxazine chlorée avec un dérivé de la pipéridine en milieu basique pour former la structure spiro.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés garantit une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
6-Chloro-spiro[benzo[e][1,3]oxazine-4,4’-pipéridine]-2(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation d'oxydes correspondants.
Réduction : Formation de dérivés réduits.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
6-Chloro-spiro[benzo[e][1,3]oxazine-4,4’-pipéridine]-2(3H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux.
5. Mécanisme d'action
Le mécanisme d'action de 6-Chloro-spiro[benzo[e][1,3]oxazine-4,4’-pipéridine]-2(3H)-one implique son interaction avec des cibles moléculaires spécifiques . Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et des groupes fonctionnels présents sur la molécule .
Applications De Recherche Scientifique
6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Chloro-1,2-dihydro-2-oxo-spiro[4H-3,1-benzoxazin-4,4’-pipéridine]
- 6-Chloro-8-méthyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Unicité
6-Chloro-spiro[benzo[e][1,3]oxazine-4,4’-pipéridine]-2(3H)-one est unique en raison de sa structure spiro et de la présence d'un atome de chlore en position 6. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
6-chlorospiro[3H-1,3-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(15-11(16)17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
Clé InChI |
YAHGZQDGEWWODN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12C3=C(C=CC(=C3)Cl)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)






